11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a sophisticated molecule featuring a complex structure with multiple aromatic rings and a diazepine core. This compound is of significant interest in various scientific fields due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic synthesis:
Starting Materials: : Common starting materials include benzyl alcohol and aromatic aldehydes.
Initial Reactions: : Benzylation of the starting phenolic compounds to introduce the benzyloxy group.
Cyclization: : Formation of the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one framework via a series of condensation and cyclization reactions.
Final Steps: : Purification through recrystallization or chromatography.
Industrial Production Methods
Large-scale production may involve similar synthetic steps with optimization for yield and cost-efficiency. Industrial processes often include:
Catalysts: : Use of catalysts to increase reaction rates.
Solvent Systems: : Efficient solvent systems to manage solubility and reaction conditions.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific positions on the aromatic rings or the benzyloxy group, leading to quinones or other oxidized derivatives.
Reduction: : Reduction reactions typically involve hydrogenation of the aromatic rings or reduction of any present nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, altering the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂) in the presence of palladium or platinum catalysts.
Substitution: : Halogens (Br₂, Cl₂) and various nucleophiles (amines, thiols).
Major Products
Depending on the reaction type, major products can range from simple derivatives like hydroxylated or aminated compounds to more complex, multi-functionalized molecules.
科学的研究の応用
The compound has a wide array of applications in various scientific disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, enzymes, or cell receptors.
Medicine: : Potential therapeutic applications, particularly in targeting neurological pathways or as an antipsychotic agent.
Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects typically involves:
Binding: : Interactions with specific molecular targets such as GABA receptors or serotonin receptors.
Pathways: : Modulation of neurotransmitter pathways, leading to alterations in neuronal signaling.
類似化合物との比較
Compared to other benzodiazepine analogs, 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural characteristics:
Uniqueness: : The presence of both benzyloxy and phenyl groups on the hexahydro-diazepine framework is rare.
Similar Compounds: : Examples include diazepam, clonazepam, and lorazepam, which differ mainly in their substituent groups and ring structure modifications.
特性
IUPAC Name |
9-phenyl-6-(3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2/c35-30-20-25(23-12-5-2-6-13-23)19-29-31(30)32(34-28-17-8-7-16-27(28)33-29)24-14-9-15-26(18-24)36-21-22-10-3-1-4-11-22/h1-18,25,32-34H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRGBZHBFSLLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。